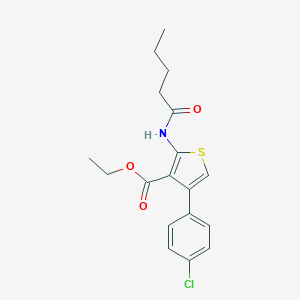![molecular formula C14H19NO5S B376424 4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B376424.png)
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with the molecular formula C14H19NO5S and a molar mass of 313.36936 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group, an ethyl-substituted thiophene ring, and an amino-oxopentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the ethoxycarbonyl group: This step involves the esterification of the thiophene ring with ethyl chloroformate under basic conditions.
Amination: The ethyl-substituted thiophene is then reacted with an appropriate amine to introduce the amino group.
Formation of the oxopentanoic acid moiety: This involves the reaction of the amino-thiophene derivative with a suitable precursor to form the oxopentanoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
作用機序
The mechanism of action of 4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
類似化合物との比較
4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can be compared with other similar compounds, such as:
5-{[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid: This compound has a similar structure but with additional methyl groups on the thiophene ring, which can affect its chemical reactivity and biological activity.
5-{[3-(Methoxycarbonyl)-5-ethylthiophen-2-yl]amino}-5-oxopentanoic acid: The methoxycarbonyl group in place of the ethoxycarbonyl group can lead to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H19NO5S |
|---|---|
分子量 |
313.37g/mol |
IUPAC名 |
5-[(3-ethoxycarbonyl-5-ethylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-3-9-8-10(14(19)20-4-2)13(21-9)15-11(16)6-5-7-12(17)18/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
UBWGYULRGHEJAY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B376346.png)
![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376348.png)





![Ethyl 4-(4-chlorophenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B376359.png)
![Ethyl 4-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376360.png)

![5-(4-Chlorophenyl)-2-(2-methoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376362.png)
![Ethyl 4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376363.png)

